molecular formula C13H19NO3S B14250287 (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol CAS No. 189013-40-9

(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol

Cat. No.: B14250287
CAS No.: 189013-40-9
M. Wt: 269.36 g/mol
InChI Key: GZKHMUUHCOVZQS-GFCCVEGCSA-N
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Description

(4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol is a chemical compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of the 4-methylbenzene-1-sulfonyl group and the hydroxyl group at the 4-position of the azepane ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves sulfonylation reactions using reagents like 4-methylbenzenesulfonyl chloride.

    Hydroxylation at the 4-Position: This can be done using oxidation reactions or other suitable methods to introduce the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-sulfonylated azepanes.

    Substitution: Formation of substituted azepanes with different functional groups.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential use in the synthesis of biologically active molecules.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigated for potential therapeutic applications.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the production of specialty chemicals.
  • Studied for its potential use in material science.

Mechanism of Action

The mechanism of action of (4R)-1-(4-Methylbenzene-1-sulfonyl)azepan-4-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the sulfonyl and hydroxyl groups can play a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-(4-Methylbenzene-1-sulfonyl)piperidine-4-ol: A six-membered ring analog.

    (4R)-1-(4-Methylbenzene-1-sulfonyl)morpholine-4-ol: A morpholine analog with an oxygen atom in the ring.

Uniqueness

  • The seven-membered azepane ring provides different steric and electronic properties compared to six-membered rings.
  • The specific positioning of the sulfonyl and hydroxyl groups can influence its reactivity and interactions.

Properties

CAS No.

189013-40-9

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(4R)-1-(4-methylphenyl)sulfonylazepan-4-ol

InChI

InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-9-2-3-12(15)8-10-14/h4-7,12,15H,2-3,8-10H2,1H3/t12-/m1/s1

InChI Key

GZKHMUUHCOVZQS-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](CC2)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O

Origin of Product

United States

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